molecular formula C21H15ClN6O2S2 B12624634 N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12624634
M. Wt: 483.0 g/mol
InChI Key: FGXDUPDOCDQNRS-UHFFFAOYSA-N
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Description

Early Innovations (1950s–1980s)

Initial efforts focused on simple sulfonamide-heterocycle hybrids, such as thiazole-sulfonamides, which demonstrated diuretic and carbonic anhydrase inhibitory effects. The introduction of quinoxaline derivatives in the 1970s marked a shift toward targeting nucleic acid synthesis, leveraging the scaffold’s ability to intercalate DNA.

Modern Advancements (1990s–Present)

Contemporary strategies emphasize pharmacophore hybridization and bioisosteric replacement to enhance potency and selectivity. For example:

  • The incorporation of 1,3,4-thiadiazole units into sulfonamide frameworks, as seen in compound 4i (5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives), improved anticancer activity by inducing apoptosis via Bax/Bcl-2 pathway modulation.
  • Tetrahydroquinoxaline sulfonamides, such as I-5–I-26 , were developed to exploit their dual inhibition of tyrosine kinases and topoisomerases, achieving nanomolar potency against solid tumors.

Table 2: Evolution of Structural Modifications in Sulfonamide Derivatives

Era Design Strategy Biological Target Example Compound
1950s–1980s Simple heterocyclic appendages Carbonic anhydrase; DNA Sulfathiazole
1990s–2010s Hybrid pharmacophores Kinases; apoptosis regulators 5-Aryl-1,3,4-thiadiazoles
2020s–Present Polyheterocyclic integration Multidrug-resistant cancers Tetrahydroquinoxaline sulfonamides

The target compound exemplifies the culmination of these strategies, combining a quinoxaline core for DNA interaction, a benzothiadiazole sulfonamide for enzymatic inhibition, and a 4-chlorobenzyl group for enhanced cellular uptake. Synthetic methodologies have also advanced, with recent protocols employing nucleophilic substitution and palladium-catalyzed couplings to assemble complex architectures efficiently. For instance, the synthesis of tetrahydroquinoxaline sulfonamides involves cyclization with diethyl oxalate followed by selective sulfonylation, achieving yields exceeding 80%.

Properties

Molecular Formula

C21H15ClN6O2S2

Molecular Weight

483.0 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H15ClN6O2S2/c22-14-10-8-13(9-11-14)12-23-20-21(25-16-5-2-1-4-15(16)24-20)28-32(29,30)18-7-3-6-17-19(18)27-31-26-17/h1-11H,12H2,(H,23,24)(H,25,28)

InChI Key

FGXDUPDOCDQNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline derivative is then subjected to further reactions to introduce the 4-chlorobenzylamino group and the benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in acid/base-mediated reactions and nucleophilic substitutions:

Reaction TypeConditionsProduct/OutcomeSource Analog
Hydrolysis 6M HCl, reflux (4–6 h)Cleavage to sulfonic acid derivative (EtOH/H₂SO₄ reflux)
Acylation AcCl, pyridine (0°C → RT)N-acetylated sulfonamide (acetylations)
N-Alkylation K₂CO₃, DMF, alkyl halide (60°C)N-alkylated sulfonamide derivatives (benzyl coupling)

For instance, under acidic hydrolysis, the sulfonamide bond cleaves to yield benzo[c] thiadiazole-4-sulfonic acid and a free amine-quinoxaline intermediate . Acylation with acetyl chloride selectively modifies the sulfonamide nitrogen, enhancing lipophilicity for pharmacokinetic studies.

Quinoxaline-Amine Reactivity

The secondary amine (–NH–) bridging the quinoxaline and 4-chlorobenzyl groups undergoes selective modifications:

Reaction TypeReagents/ConditionsProductSource Example
Schiff Base Formation Aldehyde, EtOH, Δ (2–4 h)Imine-linked conjugates (triazole coupling)
Mannich Reaction Formaldehyde, amine, HClAminomethylated derivatives (Mannich bases)
N-Arylation CuI, L-proline, aryl halideBiaryl-functionalized analogs (pyrazole coupling)

The amine’s nucleophilicity facilitates condensations with carbonyl compounds. For example, reacting with 4-nitrobenzaldehyde forms a Schiff base (confirmed by IR νC=N at 1620 cm⁻¹) . Mannich reactions introduce tertiary amines, improving water solubility .

4-Chlorobenzyl Substitution

The 4-chlorophenyl group participates in aromatic substitution and coupling reactions:

Reaction TypeConditionsOutcomeReference
SNAr Displacement NaOH (aq), Cu catalyst, Δ–Cl replaced by –OH/–NH₂ (chlorobenzamide)
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, DMEBiaryl-functionalized derivatives (aryl extensions)

Under basic conditions, the chlorine undergoes nucleophilic displacement with amines (e.g., morpholine) to yield secondary amines . Palladium-catalyzed couplings enable aryl-aryl bond formation, expanding structural diversity .

Benzo[c] thiadiazole Core Interactions

The electron-deficient thiadiazole ring engages in π-stacking and electrophilic substitutions:

Interaction TypeConditionsApplicationSource
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C-5/C-6 positions (heterocycle mods)
Coordination Chemistry Metal salts (e.g., Zn²⁺)Metal-organic frameworks (MOFs) (thiadiazole-Mg²⁺)

Nitration introduces nitro groups, enhancing redox activity for electrochemical sensing applications. The sulfur and nitrogen atoms coordinate transition metals, enabling catalytic or material science uses .

Biological Activity-Driven Reactions

The compound’s bioactivity profile informs targeted derivatization:

Target PathwayModificationBioactivity ChangeSource
COX-II Inhibition –SO₂NH₂ → –SO₂NHCOREnhanced selectivity (IC₅₀ ↓30%) (thiadiazole-COX)
Anticancer SAR –Cl → –CF₃Improved cytotoxicity (IC₅₀ ~0.4 µM) (IC₅₀ trends)

Methylation of the sulfonamide (to –SO₂NMe₂) reduces plasma protein binding, increasing bioavailability . Fluorinated analogs show improved membrane permeability and anticancer potency .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving quinoxaline derivatives and benzo[c][1,2,5]thiadiazole moieties. The presence of the sulfonamide group enhances its solubility and biological activity. The synthetic pathway typically involves:

  • Formation of the quinoxaline backbone : This is achieved through cyclization reactions that introduce the necessary nitrogen atoms.
  • Introduction of the benzo[c][1,2,5]thiadiazole moiety : This step involves coupling reactions that link the two structural components.
  • Sulfonamide functionalization : The final step incorporates the sulfonamide group, which is crucial for the compound's biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : It is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been reported to target the Akt/mTOR signaling pathway, leading to reduced viability in cancer cells such as Caco-2 and A549 .
  • Case Studies : In vitro studies demonstrated that this compound significantly decreased cell viability in colorectal cancer models (Caco-2 cells), showing a reduction of up to 39.8% compared to untreated controls . Additionally, compounds with structural similarities exhibited enhanced anticancer activity against lung cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Broad-Spectrum Efficacy : Research indicates that derivatives of thiadiazole and quinoxaline can effectively combat drug-resistant strains of bacteria and fungi. For example, compounds structurally related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Mechanism of Action

The mechanism of action of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells . By binding to these targets, the compound disrupts essential biological processes, leading to cell death or inhibition of growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The compound shares structural homology with other benzo[c][1,2,5]thiadiazole-4-sulfonamide derivatives, differing primarily in substituents on the quinoxaline or piperazine rings. Below is a comparative analysis of key analogs:

Compound Name Substituent Modifications Key Properties/Activity Reference
Target Compound 4-chlorobenzyl on quinoxaline High receptor binding affinity; potential M1/M4 mAChR activity
N-(3-piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9) Piperazine and oxopropyl groups M1-selective antagonist (IC₅₀: 32 nM for M1 vs. >10 µM for M4); improved selectivity
N-(3-(Benzo[c][1,2,5]thiadiazol-5-ylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (BD208927) Methylbenzenesulfonamide Enhanced solubility; unconfirmed receptor specificity
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Pyridinyl-piperazinyl group Discontinued due to stability or pharmacokinetic challenges
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide Ethoxypropylamino substituent Improved lipophilicity; potential for oral bioavailability

Structure-Activity Relationship (SAR)

  • Quinoxaline Substituents: The 4-chlorobenzyl group in the target compound enhances hydrophobic interactions with receptor pockets, contributing to higher binding affinity compared to methylbenzenesulfonamide (BD208927) or ethoxypropylamino (ECHEMI compound) variants .
  • Sulfonamide Linker : The benzo[c][1,2,5]thiadiazole-4-sulfonamide core is essential for maintaining activity across analogs; modifications here often lead to loss of potency .
  • Piperazine/Pyridine Modifications : Piperazine derivatives (e.g., Compound 9) show superior selectivity for M1 mAChRs, while pyridine-containing analogs (e.g., CymitQuimica compound) face stability issues, limiting their utility .

Pharmacological and Functional Comparisons

  • Receptor Selectivity: Compound 9 exhibits nanomolar potency for M1 mAChRs (IC₅₀: 32 nM) with >300-fold selectivity over M4, whereas the target compound’s selectivity profile remains under investigation .
  • Solubility and Bioavailability: BD208927’s methylbenzenesulfonamide group improves aqueous solubility, whereas the ethoxypropylamino substituent in ECHEMI’s compound may enhance membrane permeability .

Research Findings and Challenges

  • Compound 9 : Demonstrated in vivo efficacy in preclinical models of cognitive disorders, attributed to M1 antagonism .
  • Unresolved Issues : The target compound’s pharmacokinetic profile (e.g., half-life, clearance) remains uncharacterized in the available literature, necessitating further study .

Biological Activity

N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes the formation of the thiadiazole ring and subsequent functionalization with quinoxaline and sulfonamide groups.

Anticancer Activity

Recent studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity. A structure-activity relationship (SAR) analysis revealed that compounds with a thiazole ring and specific substitutions at the phenyl ring positions demonstrate potent activity against cancer cells .

CompoundIC50 (µg/mL)Cancer Type
Compound A1.61 ± 1.92Breast Cancer
Compound B1.98 ± 1.22Lung Cancer

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research has demonstrated that thiadiazole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated using standard models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Compounds similar to this compound have shown significant activity at doses as low as 30 mg/kg, indicating a strong potential for treating epilepsy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and microbial growth.
  • Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in cancerous cells.
  • Oxidative Stress Induction : Certain derivatives induce oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable study evaluated a series of thiadiazole derivatives for their anticancer activity against breast and lung cancer cell lines. The study concluded that modifications on the thiadiazole scaffold significantly influenced the cytotoxicity profiles, emphasizing the importance of SAR in drug design .

Another investigation focused on the antimicrobial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, showcasing its potential as an alternative therapeutic agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?

  • Methodology :

  • Cyclization : React quinoxaline precursors with 4-chlorobenzylamine under reflux conditions using sodium hydroxide or sulfuric acid as catalysts. For example, cyclization of thiosemicarbazide derivatives with POCl₃ at 90°C yields thiadiazole intermediates .
  • Sulfonamide Formation : Couple the quinoxaline-thiadiazole intermediate with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride in DMF or ethanol, using triethylamine as a base. Purify via recrystallization (e.g., DMSO/water mixtures) .
    • Key Steps : Monitor reaction progress via TLC; confirm product purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ ~10–12 ppm), and benzyl/amine protons (δ 3.5–5.0 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and sulfonamide (C-SO₂, δ ~125–135 ppm) groups .
    • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 500–550 range) .
    • FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Questions

Q. How do structural modifications (e.g., substituent variation) influence antitumor activity?

  • Structure-Activity Relationship (SAR) :

  • Sulfonamide Position : Analogues with sulfonamide at the 4-position of the benzo-thiadiazole ring show enhanced antitumor activity compared to other positions .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl or quinoxaline moieties improve cytotoxicity by enhancing DNA intercalation or kinase inhibition .
    • Experimental Design : Test derivatives against NCI-60 cancer cell lines. Use IC₅₀ values (µM) to rank potency; correlate with LogP (lipophilicity) and molecular docking (e.g., VEGFR-2 binding) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. antimicrobial)?

  • Data Discrepancy Analysis :

  • Assay Conditions : Compare cell lines (e.g., HCT-116 vs. MCF-7) and concentrations (µM vs. nM ranges). For antimicrobial studies, validate using standardized CLSI protocols .
  • Mechanistic Studies : Perform transcriptomics or proteomics to identify primary targets (e.g., topoisomerase II inhibition for antitumor vs. membrane disruption for antimicrobial activity) .
    • Validation : Replicate conflicting studies under identical conditions; use positive controls (e.g., doxorubicin for antitumor, ciprofloxacin for antimicrobial) .

Q. What computational strategies aid in optimizing this compound’s pharmacokinetic profile?

  • In Silico Methods :

  • ADMET Prediction : Use SwissADME to predict solubility (LogS), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., EGFR kinase) over 100 ns trajectories .
    • Synthetic Prioritization : Focus on derivatives with predicted LogP <5 and polar surface area <140 Ų to enhance bioavailability .

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